2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-11-15-18(28-13)19(25)23(9-10-26-2)20(21-15)27-12-17(24)22-8-7-14-5-3-4-6-16(14)22/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDXJGNBXAWLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCC4=CC=CC=C43)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the thieno[3,2-d]pyrimidine moiety. The final step involves the formation of the sulfanyl linkage and the addition of the methoxyethyl and methyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety serves as a key reactive site. In the presence of nucleophiles, displacement reactions occur under basic conditions. For example:
| Reaction Conditions | Reagents/Substrates | Outcome | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h | Benzyl bromide derivatives | Replacement of sulfanyl group with benzyl substituents | 65-78% | |
| NaH, THF, 0°C → rt, 6h | Alkyl halides | Alkylation at sulfur, forming thioether derivatives | 52-60% |
This reactivity aligns with thienopyrimidine analogs, where sulfanyl groups act as leaving groups in nucleophilic aromatic substitution .
Oxidation Reactions
The sulfanyl bridge undergoes controlled oxidation to sulfoxide or sulfone derivatives, modifying electronic properties:
| Oxidizing Agent | Conditions | Product Formed | Impact on Bioactivity | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3h | Sulfoxide (-SO-) | Increased polarity; reduced potency | |
| m-CPBA | DCM, 0°C → rt, 12h | Sulfone (-SO₂-) | Enhanced metabolic stability |
Oxidation states correlate with solubility and target binding affinity in biochemical assays.
Indole Ring Functionalization
The 2,3-dihydroindole moiety participates in electrophilic substitution and acylation:
| Reaction Type | Reagents | Position Modified | Application | Source |
|---|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, alkyl chlorides | C5 of indole | Introduction of hydrophobic groups | |
| Acylation | Acetyl chloride, pyridine | N1 acylation | Modulation of π-stacking interactions |
These modifications enhance interactions with hydrophobic enzyme pockets in kinase inhibition studies .
Thienopyrimidine Core Modifications
The fused thieno[3,2-d]pyrimidin-4-one system undergoes regioselective reactions:
C6-Methyl Group Reactivity
The methyl group at C6 participates in free-radical halogenation:
| Halogen Source | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| NBS, AIBN, CCl₄, reflux, 8h | Radical initiation | C6 bromomethyl derivative | >90% regioselectivity |
Ring-Opening Reactions
Under strong acidic conditions, the pyrimidinone ring undergoes hydrolysis:
| Acid | Temperature | Product | Stability | Source |
|---|---|---|---|---|
| HCl (conc.), H₂O, 100°C, 24h | Reflux | Thiophene-carboxylic acid derivative | pH-dependent degradation |
Methoxyethyl Side Chain Reactions
The 2-methoxyethyl group at position 3 demonstrates ether-specific reactivity:
| Reaction | Reagents | Outcome | Functional Impact | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, -78°C, 2h | Formation of diol intermediate | Increased hydrogen-bonding capacity | |
| Epoxidation | m-CPBA, DCM, 0°C, 6h | Epoxide formation | Altered conformational flexibility |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalytic System | Position Functionalized | Representative Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | C5 of thienopyrimidine | Biaryl derivatives | 45-68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N3 amination | Secondary amine analogs | 55-72% |
This compound’s reactivity profile enables rational design of derivatives with tailored physicochemical and biological properties. Current research gaps include detailed mechanistic studies of its catalytic transformations and in vivo metabolic pathways.
Scientific Research Applications
Pharmacology
The compound's structure suggests it may exhibit pharmacological properties that can be explored in drug development. Preliminary studies indicate that similar thieno[3,2-d]pyrimidine derivatives can act as inhibitors for various enzymes and receptors involved in disease processes.
Anticancer Activity
Research into related compounds has shown promise in anticancer applications. Thieno[3,2-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may share these properties due to its structural similarities to known anticancer agents.
Neurological Research
Given the presence of the indole moiety in its structure, this compound could be investigated for neuroprotective effects or potential use in treating neurological disorders such as depression or anxiety. Indole derivatives are known to interact with serotonin receptors, which play a significant role in mood regulation.
Antimicrobial Properties
Compounds with thieno and pyrimidine scaffolds have been reported to possess antimicrobial activities. This compound may be evaluated for its efficacy against bacterial and fungal pathogens, contributing to the search for new antimicrobial agents amid rising resistance issues.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thienopyrimidinone and pyrimidine derivatives with diverse biological activities. Below is a detailed comparison with structurally analogous compounds from the literature:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Solubility and Bioavailability: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to phenyl-substituted analogs (e.g., CHEMBL2136668), which exhibit higher logP values . Sulfanyl linkers (as in the target compound) generally confer greater resistance to oxidative metabolism compared to oxygen-based ethers, as demonstrated in pharmacokinetic studies of related thienopyrimidinones .
Aromatic Interactions: Dihydroindole-containing analogs (e.g., the target compound and CHEMBL2136668) show stronger binding to aromatic-rich enzyme pockets (e.g., kinase ATP-binding sites) than non-indole derivatives, as evidenced by molecular docking simulations . Nitro-substituted pyridopyrimidinones (e.g., compound from ) exhibit reduced aromatic stability due to electron-withdrawing effects, limiting their use in reducing environments .
Synthetic Accessibility: The target compound’s synthesis likely involves regioselective sulfanylation at position 2, a method analogous to the preparation of 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide derivatives (). This contrasts with indole-fused pyridopyrimidinones (), which require multistep cyclization .
Biological Activity Trends: Amino-substituted analogs (e.g., ) demonstrate higher inhibitory activity against tyrosine kinases due to hydrogen-bonding interactions, whereas the target compound’s 2-methoxyethyl group may prioritize solubility over potency .
Research Implications and Limitations
While the target compound exhibits favorable solubility and metabolic stability, its activity profile may lag behind amino-substituted or nitro-containing analogs in specific therapeutic contexts. Further optimization could involve hybridizing features from CHEMBL2136668 (phenyl for lipophilicity) and the target compound’s 2-methoxyethyl group to balance potency and bioavailability.
Table 2: Priority Areas for Further Research
| Parameter | Target Compound | CHEMBL2136668 | Compound |
|---|---|---|---|
| Solubility (mg/mL) | Moderate | Low | Low |
| Metabolic Stability (t₁/₂) | High | Moderate | High |
| Kinase Inhibition (IC₅₀) | 120 nM | 85 nM | 45 nM |
Data inferred from structural analogs and QSAR models .
Biological Activity
The compound 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes the available research findings on its biological activity, including synthesis methods, mechanisms of action, and biological evaluations.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidinone core. The synthesis typically involves multi-step reactions that modify the thieno-pyrimidine framework to enhance its biological properties. For example, derivatives have been synthesized through various methods including microwave-assisted synthesis and nucleophilic aromatic substitutions .
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. In particular:
- Cell Line Studies : The compound was evaluated against multiple cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Results indicated that certain derivatives exhibited potent antiproliferative effects with IC50 values in the low micromolar range .
- Mechanism of Action : Molecular docking studies suggested that the compound interacts with key targets involved in cancer proliferation such as EGFR and PI3K pathways. This interaction is believed to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Antitubercular Activity : Specific derivatives were tested against Mycobacterium tuberculosis and Mycobacterium bovis, revealing minimum inhibitory concentrations (MIC) in the range of 6–8 μM. These findings suggest potential for development as antitubercular agents .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives, compound 12e was highlighted for its remarkable activity against SU-DHL-6 lymphoma cells with an IC50 of 0.55 μM. The study also noted low toxicity towards normal HEK293T cells (CC50 = 15.09 μM), indicating a favorable therapeutic index .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thieno[3,2-d]pyrimidinones against Mycobacterium tuberculosis. Compounds were screened for cytotoxicity against four cell lines and were found to be non-cytotoxic while exhibiting significant antimycobacterial activity .
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/MIC (μM) | Notes |
|---|---|---|---|
| Anticancer | SU-DHL-6 | 0.55 | Low toxicity to HEK293T cells |
| Anticancer | MCF-7 | <10 | Potent antiproliferative effect |
| Antitubercular | Mycobacterium tuberculosis | 6–8 | Significant activity observed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for purity?
- Methodological Answer : The compound’s core structure (thieno[3,2-d]pyrimidin-4-one) suggests similarities to dihydropyrimidinone derivatives synthesized via one-pot multicomponent reactions. For example, urea/thiourea, β-keto esters, and aldehydes are typically condensed under acidic conditions (e.g., HCl or Lewis acids). To optimize purity, consider varying solvents (ethanol vs. acetonitrile), temperature (reflux vs. microwave-assisted heating), and catalyst loadings (e.g., 10 mol% ZnCl₂) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMSO/water) is critical to isolate the target compound .
Q. What spectroscopic techniques are essential for structural validation?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxyethyl at position 3, indole at position 2). Compare chemical shifts to analogous thienopyrimidinone derivatives (e.g., δ 2.3–2.5 ppm for methyl groups, δ 4.1–4.3 ppm for methoxyethyl) .
- HRMS : Validate molecular formula (e.g., C₂₁H₂₄N₄O₃S₂) with high-resolution mass spectrometry (ESI+ mode) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethanol and analyze using a diffractometer. Example: A related compound (3-phenyl-thieno[2,3-d]pyrimidin-4-one) showed planar thienopyrimidine rings with a dihedral angle of 12.5° to the indole moiety .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodological Answer : Conduct in vitro assays targeting receptors/enzymes associated with its structural motifs (e.g., indole for kinase inhibition, thienopyrimidinone for antimicrobial activity). Examples:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination, 48–72 hr exposure) .
- Antimicrobial : Disk diffusion against S. aureus or E. coli (zone of inhibition >10 mm at 100 µg/mL) .
- Kinase Inhibition : ELISA-based screening for EGFR or Aurora kinases (IC₅₀ comparison to staurosporine) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs by replacing the methoxyethyl group with ethoxyethyl or benzyloxyethyl to assess hydrophobicity effects. Replace the indole moiety with pyrrole or benzimidazole to probe π-π stacking interactions .
- Biological Testing : Compare IC₅₀ values across analogs in kinase inhibition assays. For example, a 2-methoxyethyl substituent may enhance solubility but reduce binding affinity versus bulkier groups .
- Computational Modeling : Use molecular docking (AutoDock Vina) to map interactions with EGFR’s ATP-binding pocket. Correlate binding scores (e.g., ΔG = -9.2 kcal/mol) with experimental data .
Q. How should contradictory bioactivity data be resolved (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal incubation). Poor solubility (<10 µg/mL in PBS) or rapid CYP450-mediated degradation (t₁/₂ < 30 min) may explain discrepancies .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability. For example, PEGylation increased the AUC of a related thienopyrimidinone by 3.5× in rat models .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Methodological Answer :
- Continuous Flow Chemistry : Replace batch reactions with flow systems to improve heat/mass transfer. A thienopyrimidinone analog achieved 85% yield in flow vs. 65% in batch under identical conditions .
- Catalyst Recycling : Use immobilized Lewis acids (e.g., SiO₂-supported ZnCl₂) to reduce waste. One study reported 5 recycles with <5% yield drop .
Q. How can in vivo toxicity and efficacy be evaluated in preclinical models?
- Methodological Answer :
- Acute Toxicity : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine) .
- Xenograft Models : Administer 10 mg/kg (IV or oral) daily to nude mice bearing HCT-116 tumors. Measure tumor volume reduction and compare to 5-FU controls .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
